Benzyl 4-chloro-3-oxobutanoate
Overview
Description
Benzyl 4-chloro-3-oxobutanoate: is an organic compound with the molecular formula C11H11ClO3. It is a derivative of butanoic acid, featuring a benzyl ester group, a chlorine atom, and a ketone functional group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine:
- Investigated for its potential use in drug development, particularly as a precursor for the synthesis of biologically active molecules.
- Studied for its effects on biological systems and its potential therapeutic applications.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
- Applied in the manufacture of polymers and resins with specific properties.
Safety and Hazards
The safety data sheet for a similar compound, Benzyl chloride, indicates that it is a combustible liquid, harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, toxic if inhaled, may cause respiratory irritation, may cause genetic defects, may cause cancer, and may cause damage to organs through prolonged or repeated exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Claisen Condensation: Benzyl 4-chloro-3-oxobutanoate can be synthesized via Claisen condensation, where ethyl acetoacetate reacts with benzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution to form the desired product.
Industrial Production Methods: On an industrial scale, the compound can be produced by treating diketene with benzyl alcohol in the presence of a catalyst. This method ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl 4-chloro-3-oxobutanoate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols, such as benzyl 4-chloro-3-hydroxybutanoate, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed:
Oxidation: Benzyl 4-chloro-3-oxobutanoic acid.
Reduction: Benzyl 4-chloro-3-hydroxybutanoate.
Substitution: Benzyl 4-amino-3-oxobutanoate or benzyl 4-thio-3-oxobutanoate.
Mechanism of Action
Molecular Targets and Pathways:
- The compound exerts its effects through interactions with various enzymes and receptors in biological systems.
- It can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups.
- The ketone and ester functionalities play a crucial role in its reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Ethyl 4-chloro-3-oxobutanoate: Similar structure but with an ethyl ester group instead of a benzyl ester group.
Methyl 4-chloro-3-oxobutanoate: Similar structure but with a methyl ester group instead of a benzyl ester group.
Benzyl acetoacetate: Similar structure but without the chlorine atom.
Uniqueness:
- Benzyl 4-chloro-3-oxobutanoate is unique due to the presence of both a benzyl ester group and a chlorine atom, which confer distinct reactivity and properties compared to its analogs.
- The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
Properties
IUPAC Name |
benzyl 4-chloro-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-7-10(13)6-11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJGDSYLHMOGOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573860 | |
Record name | Benzyl 4-chloro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32807-27-5 | |
Record name | Benzyl 4-chloro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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